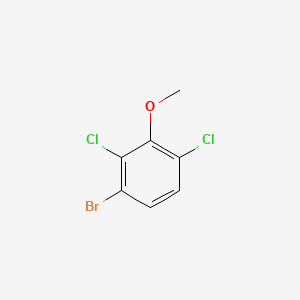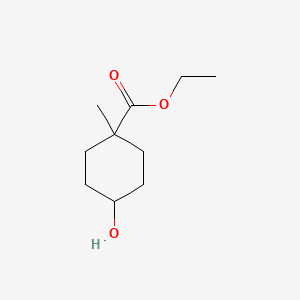
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
Overview
Description
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.25 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The structure has been confirmed by FTIR, 1H and 13C NMR spectroscopy .Scientific Research Applications
Stereochemistry and Alkylation
Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate has been utilized in studies focusing on stereochemistry and alkylation. For instance, Fráter, Günther, and Müller (1989) explored the stereoselectivity in the alkylation of dianions of similar ethyl hydroxycyclohexanecarboxylates. Their work highlighted the control of stereochemistry at adjacent stereogenic centers, demonstrating the compound's utility in stereochemical investigations (Fráter, Günther, & Müller, 1989).
Synthesis and Structural Analysis
In another research, Kurbanova et al. (2019) synthesized a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, namely Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate. Their study focused on a three-component condensation process and confirmed the product structure through X-ray analysis (Kurbanova et al., 2019).
Polymer Chemistry Applications
In the field of polymer chemistry, Pang, Ritter, and Tabatabai (2003) utilized a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in the oligomerization process. They conducted this process using horseradish peroxidase as a catalyst, showcasing the compound's relevance in polymerization studies (Pang, Ritter, & Tabatabai, 2003).
Conformational Studies in Organic Chemistry
Maurinsh et al. (1997) conducted a conformational study of cyclohexane nucleosides, using a derivative of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in the synthesis process. Their research correlated the lack of antiviral activity of these compounds with their conformations, as deduced from NMR and X-ray analysis (Maurinsh et al., 1997).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAZOQNUZMINIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

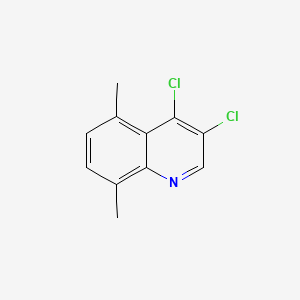

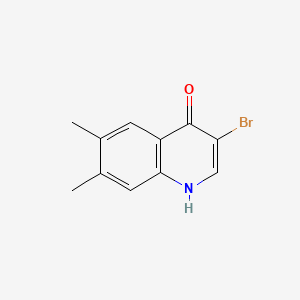
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)

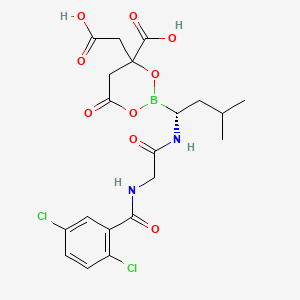


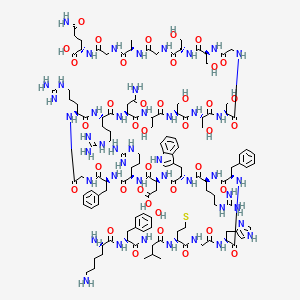
![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)

